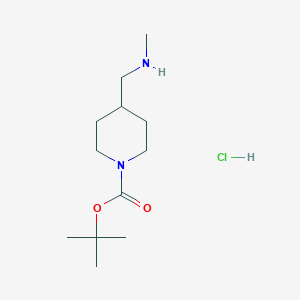

tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride

描述

Tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function or stability .

Result of Action

Similar compounds have been used in the development of protacs, which typically result in the degradation of specific target proteins .

生物活性

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group and a methylamino substituent, contributing to its unique pharmacological profile. Its molecular formula is C_{13}H_{22}ClN_{2}O_{2}, with a molecular weight of 250.79 g/mol. The presence of these functional groups enhances its stability and solubility, making it a suitable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a ligand that can modulate receptor activity, influencing cellular signaling pathways that are critical in numerous physiological processes.

Key Mechanisms:

- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.

- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways or disease processes, providing a basis for its use in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Analgesic Effects

Studies have demonstrated that certain piperidine derivatives, including this compound, possess analgesic properties. These effects are likely mediated through modulation of pain pathways in the central nervous system.

Antidepressant Potential

The compound has been investigated for its potential antidepressant effects, attributed to its ability to influence neurotransmitter levels such as serotonin and norepinephrine .

Neuroprotective Properties

Recent findings suggest that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress or inflammation in neuronal tissues .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Pain Relief Study : In a controlled trial involving animal models, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg). Results indicated significant reductions in pain responses compared to controls .

- Antidepressant Activity : A study assessed the impact of the compound on depressive-like behaviors in mice. The results showed a marked improvement in behavior following treatment with the compound, suggesting potential as an antidepressant.

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress agents .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Structure | Analgesic, Antidepressant |

| N-Phenyl-4-piperidinamine | Structure | Antidepressant |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Structure | Neuroprotective |

科学研究应用

Scientific Research Applications

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride has diverse applications across several research domains:

Organic Chemistry

- Intermediate in Synthesis: This compound serves as an important intermediate in synthesizing more complex organic molecules. Its stability and reactivity make it valuable in various synthetic pathways.

Biological Research

- Enzyme Inhibitors and Receptor Ligands: The compound is used to study interactions with biological targets, including enzymes and receptors. It may act as a ligand that modulates activity in specific pathways.

Pharmaceutical Development

- Drug Development: There is ongoing investigation into its potential as a precursor for novel therapeutic agents targeting neurological disorders. Its high gastrointestinal absorption potential enhances its suitability for drug formulation.

Agrochemicals and Specialty Chemicals

- The compound is also utilized in producing agrochemicals, contributing to advancements in agricultural science.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Pharmacological Activity: Research indicates that compounds with similar structures may exhibit significant pharmacological effects, warranting further exploration into their therapeutic potentials.

常见问题

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride?

- Methodological Answer : Synthesis optimization requires attention to:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc-protected amine .

- Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradients) is recommended for isolating intermediates. For the final hydrochloride salt, precipitation via acid-base neutralization in diethyl ether or methanol is effective .

- Yield improvement : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of methylamine derivatives) to ensure complete substitution at the piperidine nitrogen .

Q. How can researchers analytically characterize the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and methylamino moiety (δ ~2.2–2.5 ppm for N–CH₃) .

- LC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ (expected m/z ~273.3 for the free base) and validates salt formation via chloride adducts .

- Elemental analysis : Verify C, H, N, and Cl content (±0.4% deviation) to confirm stoichiometry of the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-certified goggles. Use NIOSH-certified respirators (e.g., P95) if dust generation is likely during weighing .

- Ventilation : Perform manipulations in a fume hood to mitigate inhalation risks. Store in airtight containers under nitrogen to prevent hygroscopic degradation .

- Emergency response : For skin contact, wash immediately with 0.1 M acetic acid (neutralizes residual HCl) followed by soap and water. For eye exposure, irrigate with saline for ≥15 minutes .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring affect the compound’s reactivity in downstream applications?

- Methodological Answer :

- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography (if single crystals are obtainable) to resolve enantiomers .

- Reactivity studies : Compare reaction kinetics of enantiopure vs. racemic forms in coupling reactions (e.g., amide bond formation). Axial vs. equatorial orientation of the methylamino group may influence nucleophilicity by ~20–30% .

Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH stability profiling : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–12). Monitor via HPLC for Boc deprotection (retention time shifts) or hydrochloride dissociation .

- Conflicting data mitigation : If instability is observed at pH > 8 (contrary to theoretical predictions), test for trace metal catalysis by adding EDTA (0.1 mM) to chelate impurities .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methylamino with ethylamino or cyclopropylamino groups) and screen against target receptors (e.g., GPCRs) via radioligand binding assays .

- Computational modeling : Perform docking simulations (AutoDock Vina) to predict binding affinity at the piperidine nitrogen. Validate with MD simulations (GROMACS) to assess conformational flexibility .

属性

IUPAC Name |

tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4;/h10,13H,5-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDKNADCHMIEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。